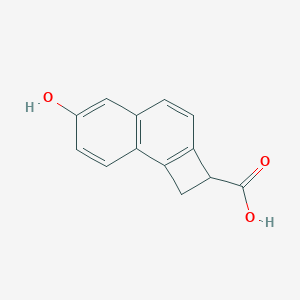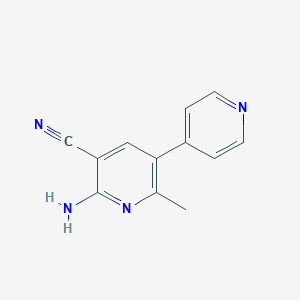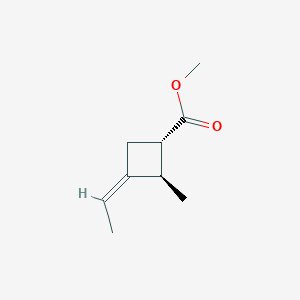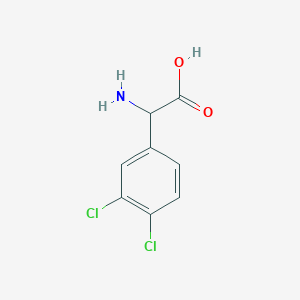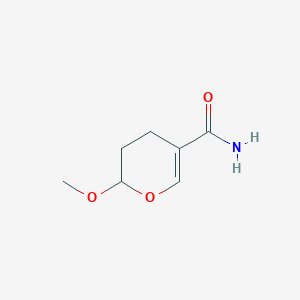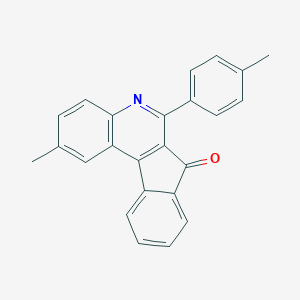
7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)-, also known as IQ-1S, is a synthetic compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications such as cancer research, drug discovery, and neuroscience.
Wirkmechanismus
The mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in cell growth and survival. Specifically, 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- has been shown to inhibit the activity of the protein IQGAP1, which is involved in cell migration and proliferation.
Biochemische Und Physiologische Effekte
7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. Additionally, 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- has been shown to modulate the activity of certain neurotransmitters in the brain, leading to changes in behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- in lab experiments is its high purity and yield, which allows for consistent and reproducible results. Additionally, 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)-. One area of interest is the development of new therapeutics based on the structure of 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)-. Additionally, further studies are needed to fully understand the mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- and its potential use in treating various diseases. Furthermore, 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- could be used in combination with other compounds to enhance its therapeutic potential.
Synthesemethoden
7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- can be synthesized through a multi-step process that involves the reaction of 2-methyl-6-(4-methylphenyl)indan-1-one with ammonium acetate, followed by cyclization and oxidation. This method has been reported to yield the compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- has been extensively studied for its potential use in scientific research. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- has been studied for its potential use in drug discovery, with researchers identifying it as a potential lead compound for the development of new therapeutics. Furthermore, 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- has been used in neuroscience research, with studies demonstrating its ability to modulate neuronal activity.
Eigenschaften
CAS-Nummer |
125811-76-9 |
|---|---|
Produktname |
7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- |
Molekularformel |
C24H17NO |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-methyl-6-(4-methylphenyl)indeno[2,1-c]quinolin-7-one |
InChI |
InChI=1S/C24H17NO/c1-14-7-10-16(11-8-14)23-22-21(17-5-3-4-6-18(17)24(22)26)19-13-15(2)9-12-20(19)25-23/h3-13H,1-2H3 |
InChI-Schlüssel |
VJKPOJIQJWTIGC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C4=C2C(=O)C5=CC=CC=C54 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C4=C2C(=O)C5=CC=CC=C54 |
Andere CAS-Nummern |
125811-76-9 |
Synonyme |
7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



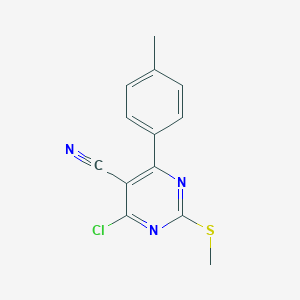
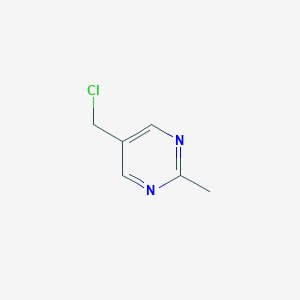
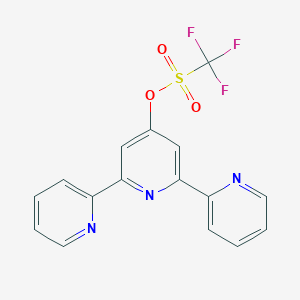
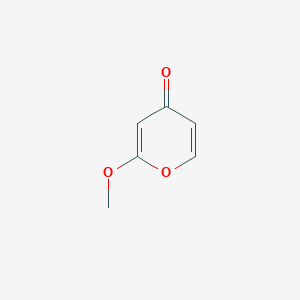
![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)
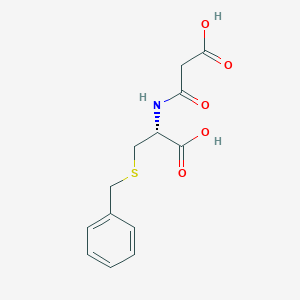
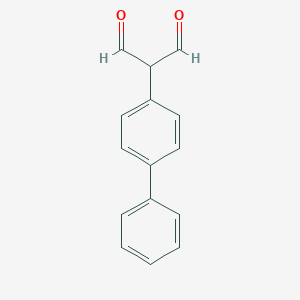
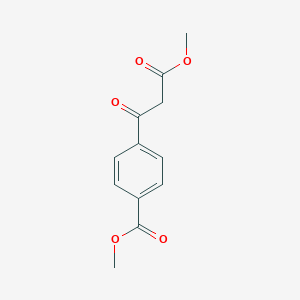
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
